molecular formula C19H21NO B5832027 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5832027
M. Wt: 279.4 g/mol
InChI Key: ABDKTLQHVTZEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAN-67 belongs to the class of compounds known as opioid receptor agonists, which interact with the brain's opioid receptors to produce analgesic and other effects.

Mechanism of Action

As an opioid receptor agonist, 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide interacts with the delta opioid receptor to produce its effects. This receptor is primarily located in the brain and spinal cord and is involved in the regulation of pain, mood, and other physiological processes. By activating this receptor, 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide produces analgesic effects and may also have other therapeutic applications.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of immune function. It has also been shown to have antitumor effects in some studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide for lab experiments is its selectivity for the delta opioid receptor, which allows for more specific and targeted effects. However, its potency and potential for abuse may also be limitations, and further research is needed to fully understand its safety and efficacy.

Future Directions

There are many potential future directions for research on 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including further studies on its mechanisms of action, potential therapeutic applications, and safety and efficacy in clinical settings. Additionally, research on related compounds and their potential therapeutic applications may also be of interest.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting with the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6,7,8-tetrahydro-1-naphthol to form the corresponding ester, which is then hydrolyzed to form 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide.

Scientific Research Applications

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be a potent and selective agonist of the delta opioid receptor, which is involved in the regulation of pain and other physiological processes.

properties

IUPAC Name

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-9-11-15(12-10-14)13-19(21)20-18-8-4-6-16-5-2-3-7-17(16)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKTLQHVTZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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